4-acetylcyclohexan-1-one
Overview
Description
4-acetylcyclohexan-1-one is an organic compound with the molecular formula C₈H₁₂O₂. It is a ketone derivative of cyclohexane, characterized by the presence of an acetyl group at the fourth position of the cyclohexane ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-acetylcyclohexan-1-one can be synthesized through several methods. One common approach involves the acylation of cyclohexanone with acetic anhydride in the presence of a catalyst such as pyrrolidine. The reaction typically occurs in toluene under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of cyclohexanone using acetyl chloride and a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-acetylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often employed.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted cyclohexanones depending on the nucleophile used
Scientific Research Applications
4-acetylcyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-acetylcyclohexan-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The compound’s acetyl group plays a crucial role in its reactivity, facilitating interactions with nucleophiles and electrophiles .
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone derivative of cyclohexane.
2-Acetylcyclohexanone: Another acetylated cyclohexanone with the acetyl group at the second position.
Cyclohexanol: The alcohol counterpart of cyclohexanone.
Uniqueness: 4-acetylcyclohexan-1-one is unique due to its specific acetylation at the fourth position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This positional specificity influences its behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
4-acetylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-2-4-8(10)5-3-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJYVZNKQBEZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336795 | |
Record name | 4-Acetylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5034-21-9 | |
Record name | 4-Acetylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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